molecular formula C6H3ClFN3O B13335162 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B13335162
M. Wt: 187.56 g/mol
InChI Key: GOWDEJNLNSIJLE-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a versatile chemical intermediate based on the privileged 7H-pyrrolo[2,3-d]pyrimidine scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery . This core structure is a common motif in the design and synthesis of novel bioactive molecules and is frequently investigated for its enzyme-inhibiting properties . Researchers utilize this specific chloro- and fluoro-substituted derivative as a critical building block for the development of targeted kinase inhibitors . The pyrrolo[2,3-d]pyrimidine scaffold is a prominent feature in compounds studied as ATP-competitive inhibitors for various kinases implicated in oncogenesis, such as p21-activated kinase 4 (PAK4) . The strategic halogen substitutions on the core structure allow for further synthetic elaboration, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity against key enzymatic targets . Beyond oncology, this scaffold is also explored for its application in other therapeutic areas, including the development of antitubercular and antimicrobial agents, highlighting its broad utility in chemical biology and pharmaceutical development . This compound is intended for research use only in a laboratory setting.

Properties

IUPAC Name

2-chloro-5-fluoro-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3O/c7-6-10-4-3(5(12)11-6)2(8)1-9-4/h1H,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWDEJNLNSIJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(NC2=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyrrolo[2,3-d]pyrimidine Core

A common approach to synthesize pyrrolo[2,3-d]pyrimidines involves the condensation of appropriately substituted acyclic precursors followed by cyclization. One documented method starts from 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate to give an intermediate 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene, which then undergoes addition condensation with formamidine salts to form the pyrrolo[2,3-d]pyrimidine ring system with elimination of hydrogen chloride.

Step Reagents/Conditions Outcome
1 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate Formation of 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene
2 Addition of formamidine salt and base in solvent at 0–50 °C, then heating to 50–110 °C Cyclization to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The reaction is typically performed in a one-pot manner with controlled temperature to optimize yield and minimize byproducts. The molar ratio of base:formamidine salt:starting compound is approximately 2.0–3.0 : 1.0–1.5 : 1.0.

Alternative Synthetic Routes

Another reported strategy involves the reaction of α-halogenated methyl ketones with 2,6-diamino-4-oxopyrimidine derivatives to form substituted pyrrolo[2,3-d]pyrimidines. For example, α-bromomethylbenzylketones react with 2,6-diamino-4-oxopyrimidine in DMF to yield 6-substituted pyrrolo[2,3-d]pyrimidines regioselectively. Although this method is more relevant for 6-substituted derivatives, it demonstrates the versatility of the pyrrolo[2,3-d]pyrimidine scaffold formation.

Purification and Characterization

The crude products are typically purified by filtration, washing, and drying. Column chromatography may be used if side products are formed, though optimized methods aim to minimize this need.

Summary Table of Preparation Conditions

Preparation Step Reagents/Conditions Temperature Time Yield / Notes
Formation of intermediate butadiene 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate Room temp to 50 °C Few hours High purity intermediate
Condensation and cyclization Formamidine salt + base (e.g., NaOH) in solvent 0–50 °C then 50–110 °C 4–16 hours One-pot reaction, 4-chloro-pyrrolo[2,3-d]pyrimidine obtained
Chlorination at 2-position POCl3 + DIPEA in toluene 70–110 °C Overnight Efficient conversion to 2-chloro derivative
Fluorination at 5-position Fluoride source or fluorinated starting materials Variable Variable Requires careful control, often nucleophilic substitution
Purification Filtration, washing, drying, chromatography Ambient - Purity confirmed by TLC, NMR, MS

Analytical Data and Reaction Monitoring

  • Thin layer chromatography (TLC) is used to monitor reaction progress, typically on silica gel plates with appropriate solvent systems.
  • Nuclear magnetic resonance (NMR) spectroscopy confirms the chemical structure and substitution pattern.
  • Mass spectrometry (MS) provides molecular weight confirmation.
  • Reaction yields vary depending on conditions but optimized methods report yields between 40–90% for intermediate steps.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and thiols, often under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include various substituted pyrrolopyrimidines, which can have enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

QP-3037: 2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 1245811-22-6)
  • Key Difference : Lacks the 5-fluoro substituent.
  • Synthetic routes for this analog involve microwave-assisted phosphorylation (e.g., POCl₃/P₂O₅) .
W-1: 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
  • Key Difference : Chlorine at position 4 instead of 2.
  • This compound is used in glycosylated derivatives for kinase inhibitor synthesis .

Halogen Substitution Variations

QB-3327: 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one (CAS 346599-63-1)
  • Key Difference : Chlorine at position 4 and an oxygen at position 5.
  • Impact : The shifted oxygen alters hydrogen-bonding capacity, while the 4-chloro group may hinder steric access to position 2, reducing reactivity in cross-coupling reactions .
5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS 135352-71-5)
  • Key Difference : Iodine replaces chlorine/fluorine.
  • Impact : The larger iodine atom increases steric bulk and polarizability, enhancing susceptibility to nucleophilic aromatic substitution but reducing metabolic stability compared to fluorine .

Functional Group Modifications

2-Amino-5-(aminomethyl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
  • Key Difference: Amino and aminomethyl groups replace halogens.
  • Impact : These groups enable hydrogen bonding with targets (e.g., enzymes in queuosine biosynthesis) but may reduce membrane permeability due to increased polarity .
4a: 5-(4-Bromophenyl)-4,6-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine
  • Key Difference : Bulky aryl substituents.
  • Impact : Enhanced lipophilicity improves membrane penetration but may limit solubility. The bromophenyl group facilitates Suzuki-Miyaura cross-coupling reactions .

Biological Activity

2-Chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique structure incorporates both chlorine and fluorine atoms, which significantly enhance its chemical reactivity and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a kinase inhibitor, making it a candidate for cancer therapy.

The molecular formula of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is C6H3ClFN3O, with a molecular weight of 187.56 g/mol. The synthesis typically involves several steps:

  • Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate : Coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
  • Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol : Adding formamidine to the previously prepared compound.
  • Cyclization : Cyclizing the intermediate to form the pyrrolopyrimidine core.
  • Chlorination : Converting the 7H-pyrrolo[2,3-d]pyrimidin-4-ol to the target compound through chlorination .

The biological activity of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one primarily involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of kinases, inhibiting their activity and blocking signaling pathways that promote cell proliferation and survival. This mechanism positions it as a promising candidate for cancer treatment.

Anticancer Properties

Research indicates that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines:

  • Inhibition of Tubulin Assembly : Studies have shown that compounds related to 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one inhibit tubulin assembly in HeLa cells, affecting microtubule dynamics and leading to mitotic delay and cell death .

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships reveals that variations in substituents can significantly affect cytotoxicity:

Compound VariantCell Line TestedIC50 (µM)
5e (2-Cl)HepG243.15
5h (2-F)HepG268.17
5l (2-OH, 5-Br)HeLa<40
5k (3,4-di-Cl)MDA-MB-231<30

This table illustrates how specific substitutions influence the potency against different cancer cell lines. Notably, the presence of chlorine and fluorine groups plays a critical role in enhancing anticancer activity .

Case Studies

  • In Vivo Studies : In vivo studies using animal models have demonstrated that derivatives of this compound can significantly reduce tumor size when administered at specific dosages.
  • Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of formulations containing this compound in patients with resistant forms of cancer.

Q & A

Q. What are the established synthetic routes for 2-chloro-5-fluoro-pyrrolo[2,3-d]pyrimidin-4-one, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of halogenated precursors or functionalization of the pyrrolopyrimidine core. For example:

  • One-pot synthesis : Acyl-protected aminoacetone can react with cyanoacetamide to form intermediates like 2-amino-4-methyl-1H-pyrrole-3-carboxamide, which cyclizes to yield the pyrrolopyrimidine scaffold under controlled pH and temperature (e.g., 60–80°C, acidic conditions) .
  • Halogenation strategies : Chlorine and fluorine substituents are introduced via nucleophilic substitution (e.g., using POCl₃ for chlorination) or directed metalation (e.g., LDA-mediated fluorination). Yield optimization requires precise stoichiometry and inert atmospheres to prevent side reactions .

Q. How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^13C-NMR identify substituent positions (e.g., fluoro and chloro groups exhibit distinct splitting patterns). 19F^{19}F-NMR confirms fluorine incorporation .
  • X-ray crystallography : Resolves tautomeric forms (e.g., 3H vs. 7H) and validates fused-ring geometry. For example, derivatives like 4-chloro-5-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine have been structurally confirmed using this method .
  • High-Resolution Mass Spectrometry (HRMS) : Distinguishes between isobaric species (e.g., Cl vs. Br isotopes) .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Kinase inhibition assays : Use fluorescence polarization or ADP-Glo™ assays to evaluate inhibition of JAK or VEGFR-2 kinases, common targets for pyrrolopyrimidines .
  • Cytotoxicity profiling : Screen against cancer cell lines (e.g., A549, HeLa) via MTT assays. IC₅₀ values below 10 µM warrant further study .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

  • Optimized workup protocols : For one-pot syntheses, sequential quenching (e.g., acid-base extraction) reduces side-product formation. Example: Ethylamidinoacetate intermediates require pH-controlled hydrolysis to avoid decomposition .
  • Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for aryl substituents. Yields improve from 40% to >70% under microwave-assisted conditions .

Q. How do substituents at positions 2 and 5 impact biological activity?

A structure-activity relationship (SAR) study reveals:

Substituent PositionModificationBiological Effect (Example)Reference
2-ChloroElectron-withdrawingEnhances kinase binding affinity
5-FluoroMetabolic stabilityReduces CYP450-mediated oxidation
7H tautomerRing flexibilityImproves solubility and bioavailability

Q. How can conflicting data on substituent effects be resolved?

  • Computational modeling : Density Functional Theory (DFT) calculations predict electronic effects (e.g., chloro vs. bromo) on ring electron density. For example, bromine’s larger size may sterically hinder kinase binding despite similar electronegativity to chlorine .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to clarify discrepancies in inhibition potency between analogs .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Orthotopic tumor models : For antitumor studies, implant melanoma or breast cancer cells into immunocompromised mice. Monitor tumor volume reduction and metastasis inhibition via bioluminescence imaging. Example: Pyrrolopyrimidine derivatives showed >50% tumor growth inhibition at 10 mg/kg dosing .
  • Pharmacokinetic profiling : Use LC-MS/MS to measure plasma half-life and tissue distribution. Fluorine substitution often extends half-life by reducing hepatic clearance .

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